molecular formula C20H9Cl3N5Na3O10S3 B103022 Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate CAS No. 15792-41-3

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate

Cat. No.: B103022
CAS No.: 15792-41-3
M. Wt: 750.8 g/mol
InChI Key: ZHDFKPUCUYZGGM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is a synthetic dye commonly used in various biochemical assays, particularly in the determination of enzyme activities such as amylase. It is known for its bright red color and ability to form stable complexes with other molecules, making it a valuable tool in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is typically synthesized by coupling the dye to amylopectin in an alkaline solution. The unreacted dye is removed by gel filtration, resulting in a clear red solution of dyed amylopectin . This solution can be preserved indefinitely by lyophilization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The dye is coupled to amylopectin or other substrates, followed by purification processes to ensure the removal of unreacted dye and other impurities .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate primarily undergoes coupling reactions with substrates like amylopectin. It can also participate in oxidation and reduction reactions, depending on the conditions and reagents used .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of this compound with amylopectin is a stable, dyed amylopectin complex. This complex is used in various biochemical assays to measure enzyme activities .

Scientific Research Applications

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate exerts its effects by forming stable complexes with substrates like amylopectin. The dye binds to the substrate through covalent bonds, resulting in a colored complex that can be measured spectrophotometrically . This mechanism is particularly useful in enzyme assays, where the formation of the colored complex indicates enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is unique due to its bright red color and stability, making it particularly suitable for spectrophotometric measurements. Its ability to form stable complexes with substrates like amylopectin sets it apart from other dyes used in similar applications .

Properties

CAS No.

15792-41-3

Molecular Formula

C20H9Cl3N5Na3O10S3

Molecular Weight

750.8 g/mol

IUPAC Name

trisodium;4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-11-7-9(39(30,31)32)5-8-6-13(41(36,37)38)16(17(29)14(8)11)28-27-10-3-1-2-4-12(10)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3

InChI Key

ZHDFKPUCUYZGGM-UHFFFAOYSA-K

SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Key on ui other cas no.

15792-41-3

Pictograms

Irritant

Synonyms

reactone red 2B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.